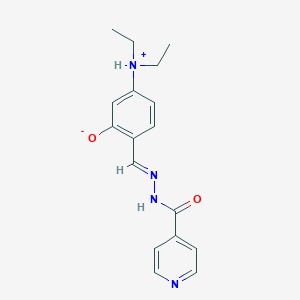
RSVA405
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
RSVA 405は、強力な経口活性のあるAMP活性化プロテインキナーゼ(AMPK)活性化剤です。 細胞ベースのアッセイにおいて、有効濃度(EC50)は1マイクロモルです 。 RSVA 405は、カルシウム/カルモジュリン依存性プロテインキナーゼキナーゼベータ(CaMKKβ)依存的なAMPKの活性化を促進し、ラパマイシン標的タンパク質(mTOR)のメカニズムを阻害し、オートファジーを促進してアミロイドβの分解を増加させます 。 さらに、RSVA 405は、シグナル伝達および転写活性化因子3(STAT3)機能の阻害を通じて抗炎症効果を発揮します .
科学的研究の応用
RSVA 405 has a wide range of scientific research applications, including:
Obesity Research: RSVA 405 significantly reduces body weight gain in mice fed a high-fat diet.
Alzheimer’s Disease Research: RSVA 405 promotes the degradation of amyloid-beta, a key factor in Alzheimer’s disease.
Inflammation Research: RSVA 405 has anti-inflammatory effects through the inhibition of STAT3 function.
Metabolic Disorders Research: RSVA 405 is a promising target for the treatment of metabolic disorders, such as type 2 diabetes and obesity.
作用機序
RSVA 405は、以下のメカニズムを通じてその効果を発揮します。
AMPKの活性化: RSVA 405は、CaMKKβ依存的なAMPKの活性化を促進し、栄養素の利用可能性とエネルギー需要のバランスをとることで細胞のエネルギーレベルを調節します.
オートファジーの促進: RSVA 405はオートファジーを促進し、アミロイドβの分解につながります.
STAT3の阻害: RSVA 405はSTAT3を阻害し、炎症を軽減し、細胞生存を促進します.
類似の化合物との比較
RSVA 405は、AMPKの強力な活性化とSTAT3の阻害においてユニークです。類似の化合物には以下が含まれます。
RSVA 314: RSVA 405と同様の特性を持つ、AMPKの別の低分子活性化剤.
レスベラトロール: AMPKを活性化する天然ポリフェノールですが、RSVA 405と比較して効力は低いです.
RSVA 405は、その高い効力と幅広い効果により、さまざまな分野における研究のための貴重な化合物です。
ご質問や詳細が必要な場合は、お気軽にお問い合わせください。
Safety and Hazards
生化学分析
Biochemical Properties
RSVA405 plays a significant role in biochemical reactions. It activates AMPK, a central regulator of cellular energy homeostasis . This compound facilitates CaMKKβ-dependent activation of AMPK, inhibits mTOR, and promotes autophagy to increase Aβ degradation . It also has anti-inflammatory effects through the inhibition of STAT3 function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It significantly activates AMPK and inhibits acetyl-CoA carboxylase (ACC), a key regulator of fatty acid biogenesis, in non-differentiated and proliferating 3T3-L1 adipocytes . This compound treatments inhibit 3T3-L1 adipocyte differentiation by interfering with mitotic clonal expansion during preadipocyte proliferation . It also prevents the adipogenesis-dependent transcriptional changes of multiple gene products involved in the adipogenic process .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It facilitates CaMKKβ-dependent activation of AMPK, inhibits mTOR, and promotes autophagy . It also inhibits both constitutive and stimulated STAT3 in HEK293 cells and lipopolysaccharide (LPS)-activated RAW 264.7 macrophages .
Dosage Effects in Animal Models
In animal models, orally administered this compound at 20 and 100 mg/kg/d significantly reduced the body weight gain of mice fed a high-fat diet
Metabolic Pathways
This compound is involved in several metabolic pathways. It regulates cellular energy levels by balancing nutrient availability and energy demand via its control of several proteins involved in glucose and lipid metabolism, including ACC .
準備方法
合成経路と反応条件
RSVA 405の合成には、中間体の調製とその後の特定の条件下での反応を含む、複数のステップが含まれます。 詳細な合成経路と反応条件は、機密情報であり、入手可能な文献では公開されていません .
工業生産方法
RSVA 405の工業生産方法も機密情報であり、公開されていません。 この化合物は、固体および溶液を含むさまざまな形態で入手可能であることが知られています .
化学反応の分析
反応の種類
RSVA 405は、以下を含むいくつかの種類の化学反応を起こします。
AMPKの活性化: RSVA 405はAMPKを著しく活性化し、栄養素の利用可能性とエネルギー需要のバランスをとることで細胞のエネルギーレベルを調節します.
mTORの阻害: RSVA 405は、細胞の成長と代謝の重要な調節因子であるmTORを阻害します.
オートファジーの促進: RSVA 405は、細胞成分を分解およびリサイクルするプロセスであるオートファジーを促進します.
STAT3の阻害: RSVA 405は、炎症や細胞生存など、さまざまな細胞プロセスに関与しているSTAT3を阻害します.
一般的な試薬と条件
RSVA 405を含む反応で使用される一般的な試薬と条件には以下が含まれます。
カルシウム/カルモジュリン依存性プロテインキナーゼキナーゼベータ(CaMKKβ): AMPKの活性化を促進します.
リポ多糖(LPS): マクロファージでSTAT3活性を誘導するために使用されます.
生成される主要な生成物
RSVA 405を含む反応から生成される主要な生成物には以下が含まれます。
リン酸化AMPK: RSVA 405によるAMPKの活性化から生じます.
分解されたアミロイドβ: RSVA 405によるオートファジーの促進から生じます.
科学研究への応用
RSVA 405は、以下を含む幅広い科学研究への応用があります。
肥満研究: RSVA 405は、高脂肪食を与えられたマウスの体重増加を著しく減少させます.
アルツハイマー病研究: RSVA 405は、アルツハイマー病の重要な因子であるアミロイドβの分解を促進します.
炎症研究: RSVA 405は、STAT3機能の阻害を通じて抗炎症効果を発揮します.
代謝性疾患研究: RSVA 405は、2型糖尿病や肥満などの代謝性疾患の治療のための有望な標的です.
類似化合物との比較
RSVA 405 is unique in its potent activation of AMPK and inhibition of STAT3. Similar compounds include:
RSVA 314: Another small-molecule activator of AMPK with similar properties to RSVA 405.
Resveratrol: A natural polyphenol that activates AMPK but with lower potency compared to RSVA 405.
RSVA 405 stands out due to its higher potency and broader range of effects, making it a valuable compound for research in various fields.
If you have any more questions or need further details, feel free to ask!
特性
IUPAC Name |
N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O2/c1-3-21(4-2)15-6-5-14(16(22)11-15)12-19-20-17(23)13-7-9-18-10-8-13/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQPCBPAOAFXSJ-XDHOZWIPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CC=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: How does RSVA405 interact with its target and what are its downstream effects?
A: this compound indirectly activates AMP-activated protein kinase (AMPK) [, , ]. It accomplishes this by promoting the dephosphorylation of STAT3 by protein tyrosine phosphatases, leading to the inhibition of both constitutive and stimulated STAT3 activity []. This, in turn, triggers a cascade of downstream effects including:
- Inhibition of acetyl-CoA carboxylase (ACC): ACC is a key regulator of fatty acid biogenesis and a target of AMPK. Its inhibition by this compound contributes to the compound's anti-adipogenic effects [].
- Inhibition of mTOR: this compound inhibits the mammalian target of rapamycin (mTOR), a central regulator of cell growth and autophagy [].
- Promotion of Autophagy: this compound enhances autophagy, a cellular process for degrading and recycling cellular components, contributing to its ability to clear amyloid-beta (Aβ) peptides [].
- Anti-inflammatory effects: By inhibiting IκB kinase and IκBα phosphorylation, this compound reduces the expression of inflammatory cytokines like TNFα and IL-6 [].
Q2: What is the role of this compound in adipogenesis and how does it compare to resveratrol?
A: this compound acts as a potent inhibitor of adipogenesis, the process of fat cell formation, by interfering with mitotic clonal expansion during preadipocyte proliferation []. It achieves this, in part, by preventing the transcriptional changes of genes involved in adipogenesis, such as PPAR-γ, C/EBPα, fatty acid synthase, and aP2 []. Importantly, this compound exhibits significantly greater potency in inhibiting adipogenesis compared to its parent compound, resveratrol [, ].
Q3: How does this compound impact amyloid-β peptide degradation and what is its potential relevance to Alzheimer's disease?
A: this compound effectively reduces amyloid-β (Aβ) peptide accumulation in cell lines []. This is achieved through its ability to activate AMPK, inhibit mTOR, and promote autophagy - processes that collectively enhance the lysosomal degradation of Aβ peptides []. This finding suggests a potential therapeutic avenue for this compound in addressing Alzheimer's disease, which is characterized by the accumulation of Aβ plaques in the brain.
Q4: Has this compound demonstrated any in vivo efficacy?
A: Yes, oral administration of this compound has shown promising results in a mouse model of diet-induced obesity. Specifically, this compound at doses of 20 and 100 mg/kg/day significantly reduced body weight gain in mice fed a high-fat diet []. This provides compelling evidence for its potential as a therapeutic agent for obesity.
Q5: Does this compound have any impact on oocyte maturation?
A: Research suggests that fatty acid oxidation (FAO), stimulated by AMPK activators like this compound, is required for hormone-induced meiotic maturation of mouse oocytes []. This compound, along with other AMPK activators, was shown to stimulate FAO in cumulus cell-enclosed oocytes and denuded oocytes, ultimately triggering germinal vesicle breakdown []. This points towards a potential role of this compound in regulating oocyte maturation processes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N'-[4-(dimethylamino)benzylidene]-5-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B512489.png)
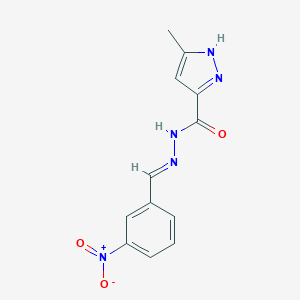
![N-phenylindeno[1,2-b]pyridin-5-imine](/img/structure/B512499.png)
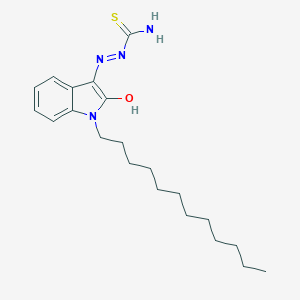

![3-(4-methoxyphenyl)-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B512510.png)
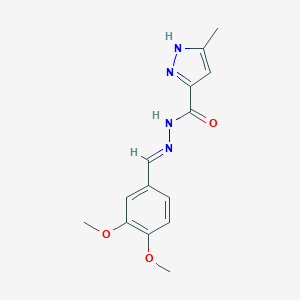
![3-methyl-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B512531.png)
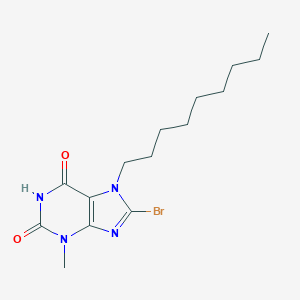
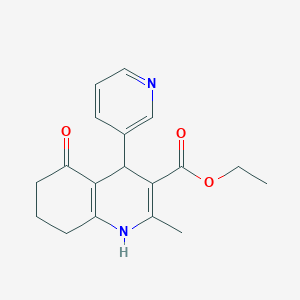
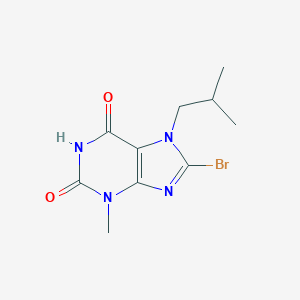
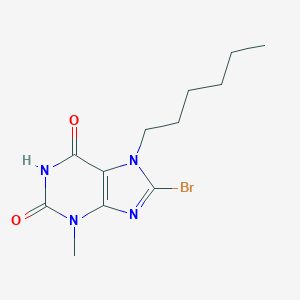
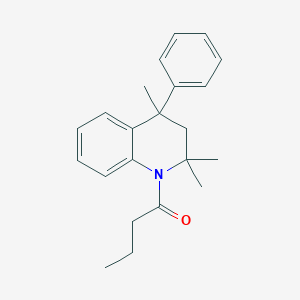
![4-[(2-hydroxyanilino)methylene]-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B512599.png)
